molecular formula C₁₄H₁₁ClFNO₃ B1146037 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide CAS No. 1797116-69-8

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide

Cat. No.: B1146037
CAS No.: 1797116-69-8
M. Wt: 295.69
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name 2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide adheres to IUPAC rules, reflecting its benzamide backbone and substituent positions. The parent structure is benzamide (C₆H₅CONH₂), with substituents prioritized by atomic number and locants assigned using the lowest possible numbers:

  • Benzoyl group : Chloro (Cl) at position 2 and fluoro (F) at position 5.
  • Aniline moiety : Hydroxy (-OH) at position 2 and methoxy (-OCH₃) at position 5.

Key identifiers include:

Identifier Value
CAS Registry Number 1797116-69-8
Molecular Formula C₁₄H₁₁ClFNO₃
Molecular Weight 295.69 g/mol
SMILES COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl

This nomenclature ensures unambiguous identification in chemical databases and synthetic workflows.

Molecular Geometry Optimization via Computational Chemistry Methods

Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311G(d,p) basis set optimize the compound’s geometry, minimizing electronic energy. Key findings include:

  • Bond lengths : C-Cl (1.74 Å), C-F (1.34 Å), and C=O (1.22 Å) align with typical values for halogens and carbonyl groups.
  • Dihedral angles : The benzamide group adopts a near-planar conformation (dihedral angle: 178.5°), while the methoxy group rotates 45° relative to the aromatic ring.

Basis set comparisons (e.g., DGDZVP2 vs. 6-31G(d,p)) show marginal differences in energy (<1 kcal/mol), validating computational reliability.

X-ray Crystallographic Analysis of Solid-State Configuration

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

Parameter Value
a, b, c (Å) 7.82, 10.15, 14.29
α, β, γ (°) 90, 105.6, 90
Z 4

Key structural features (Figure 1):

  • Intramolecular hydrogen bonding : O-H···O (2.67 Å) between the hydroxy and carbonyl groups stabilizes the planar conformation.
  • Intermolecular interactions : Offset π-π stacking (3.48 Å) between aromatic rings and C-H···O hydrogen bonds (2.89 Å) contribute to crystal packing.

Conformational Analysis Through NMR Spectroscopy

¹H and ¹³C NMR spectra (DMSO-d₆, 600 MHz) confirm substituent positions and dynamic behavior:

Signal (δ, ppm) Assignment
10.87 (s, 1H) Amide NH
9.45 (s, 1H) Phenolic OH
7.53 (t, 1H) H-4 (benzoyl)
6.98 (d, 1H) H-6 (methoxyphenyl)

NOESY correlations reveal spatial proximity between the methoxy (-OCH₃) and amide protons, indicating restricted rotation about the C-N bond.

Electron Density Mapping via Density Functional Theory (DFT) Calculations

DFT (M06/6-311G(d,p)) maps electron distribution, highlighting:

  • Electrophilic sites : Carbonyl carbon (Mulliken charge: +0.42 e) and chloro-substituted aromatic carbon (+0.18 e).
  • Nucleophilic regions : Methoxy oxygen (-0.56 e) and amide oxygen (-0.49 e).

Frontier molecular orbital analysis:

Orbital Energy (eV) Contribution
HOMO -6.32 Benzoyl π-system
LUMO -1.93 Methoxyphenyl σ* orbital
Band gap 4.39 Indicates moderate reactivity

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the amide group, including n(O)→σ*(N-H) (E² = 8.2 kcal/mol).

Properties

IUPAC Name

2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXBZYSLYKLCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-Fluorobenzoic Acid Chloride

The starting material, 5-chloro-2-fluorobenzoic acid, is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically conducted at 0–25°C for 2–4 hours, yielding the acid chloride in >90% conversion.

Protection of 5-Methoxy-2-Hydroxyaniline

To prevent esterification, the 2-hydroxy group of 5-methoxy-2-hydroxyaniline is protected. Acetylation using acetic anhydride in pyridine or benzylation with benzyl bromide and K₂CO₃ in DMF are common. For example:

5-Methoxy-2-hydroxyaniline+Acetic anhydridepyridine5-Methoxy-2-acetoxy-aniline(Yield: 85–92%)[3].\text{5-Methoxy-2-hydroxyaniline} + \text{Acetic anhydride} \xrightarrow{\text{pyridine}} \text{5-Methoxy-2-acetoxy-aniline} \quad (\text{Yield: 85–92\%}).

Amide Bond Formation

The protected amine is reacted with the acid chloride in the presence of a base (e.g., triethylamine or NaOH) in THF/water. After stirring at 0–25°C for 12–24 hours, the amide intermediate is isolated via extraction and purified by recrystallization. Deprotection (e.g., hydrolysis with NaOH in MeOH/H₂O) yields the final product:

Protected amideNaOH, MeOH/H₂OThis compound(Yield: 67–73%)[3].\text{Protected amide} \xrightarrow{\text{NaOH, MeOH/H₂O}} \text{this compound} \quad (\text{Yield: 67–73\%}).

Coupling Reagent-Assisted Synthesis

Modern approaches employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid in situ. This method bypasses acid chloride formation, reducing side reactions.

Direct Activation of 5-Chloro-2-Fluorobenzoic Acid

In anhydrous DMF or DCM, 5-chloro-2-fluorobenzoic acid is mixed with HATU (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 3 equiv) at 0°C. After 10 minutes, 5-methoxy-2-hydroxyaniline (1.0 equiv) is added, and the reaction proceeds at 25°C for 6–12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane):

Yield: 75–87%[3].\text{Yield: 75–87\%}.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Schotten-Baumann67–7312–24 hoursLow cost, scalableRequires protective groups
HATU/DIPEA-mediated75–876–12 hoursNo acid chloride handling, higher yieldsHigher reagent cost
EDCl/HOBt-mediated68–728–16 hoursMild conditionsModerate yields, longer purification

Data synthesized from.

Protective Group Strategies

Acetyl Protection

Acetylation is favored for its simplicity and high yields but requires acidic or basic conditions for deprotection, which may degrade sensitive substrates.

Benzyl Protection

Benzyl groups offer stability under acidic conditions but necessitate catalytic hydrogenation (H₂/Pd-C) for removal, complicating scalability.

Scale-Up Considerations and Industrial Relevance

For industrial production, the HATU/DIPEA method is preferred despite its cost due to reduced purification steps and higher throughput. Process intensification techniques, such as flow chemistry, could further enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of new derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, particularly:

  • Antimicrobial Properties : Demonstrated efficacy against a range of microbial pathogens.
  • Anticancer Properties : Exhibits significant cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)% Inhibition
MCF-7 (breast)15.375
HeLa (cervical)10.482
A549 (lung)20.168

Case Study on Anticancer Efficacy

A peer-reviewed study explored the anticancer properties of this compound against various cell lines. Treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential as a chemotherapeutic agent.

Mechanistic Insights

Molecular docking studies were utilized to elucidate binding interactions between this compound and target proteins involved in cancer progression. The results suggested that it could inhibit key enzymes responsible for tumor growth.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy and methoxy groups can influence its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Reference) Molecular Formula Substituents (Benzamide Ring) Amine Group Substituents Biological Activity/Application Key Physicochemical Properties
Target Compound (CAS 84478-41-1) C₁₄H₁₁ClFNO₃ 5-Cl, 2-F 5-methoxy-2-hydroxyphenyl Not explicitly reported Data unavailable; predicted moderate logP due to polar groups
Niclosamide (CAS 50-65-7) C₁₃H₈Cl₂N₂O₄ 5-Cl, 2-OH 2-chloro-4-nitrophenyl Anthelmintic, anti-cancer Low solubility (1.6 mg/mL in DMSO)
Compound 4j () C₁₄H₁₃ClN₂O₄S 5-Cl, 2-OCH₃ 4-sulphamoylphenyl Anti-cancer (A2780, HCT-116 cells) High potency (IC₅₀ ~1 µM)
NLRP3 Inhibitor () C₁₅H₁₅ClN₂O₄S 5-Cl, 2-OCH₃ 2-(4-hydroxysulfamoyl-phenyl)ethyl NLRP3 inflammasome inhibition (MS models) Enhanced blood-brain barrier penetration
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (CAS 439144-72-6) C₁₄H₈ClF₄NO₂ 5-Cl, 2-OH 2-fluoro-3-(trifluoromethyl)phenyl Not reported High lipophilicity (logP ~3.5)

Key Observations

Halogenation Effects: The target compound combines Cl (electrophilic) and F (electronegative) on the benzamide ring, which may enhance binding to hydrophobic pockets or enzymes like kinases. In contrast, niclosamide uses Cl and NO₂ groups for redox-mediated antiparasitic activity . Compound 4j () replaces fluorine with a sulfamoyl group, improving anti-cancer potency via sulfonamide-protein interactions .

Solubility and Bioavailability :

  • The target compound's methoxy and hydroxyl groups may improve water solubility compared to niclosamide , which suffers from poor solubility (1.6 mg/mL in DMSO) .
  • NLRP3 inhibitors () incorporate a sulfonamide-ethyl chain, enhancing solubility and CNS penetration .

Electron-Withdrawing Groups :

  • CAS 439144-72-6 () features a trifluoromethyl group , increasing metabolic stability and lipophilicity, which could favor pharmacokinetics over the target compound’s polar groups .

Biological Activity

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide is a synthetic organic compound belonging to the benzamide class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A chloro group at the 5th position.
  • A methoxy group at the 5th position of the phenyl ring.
  • A hydroxy group at the 2nd position of the phenyl ring.
  • A fluoro group at the 2nd position of the benzamide ring.

These functional groups are crucial as they influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against a range of microbial pathogens.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like hydroxy and methoxy can enhance binding affinity and specificity, influencing various biochemical pathways.

Antimicrobial Activity

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)% Inhibition
MCF-7 (breast)15.375
HeLa (cervical)10.482
A549 (lung)20.168

Case Studies

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cell lines. The authors reported that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Another research effort utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The results suggested that it could inhibit key enzymes responsible for tumor growth .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between substituted benzoic acid derivatives and aniline intermediates. For example, benzenesulfonyl chloride reacts with 5-chloro-2-methoxyaniline in aqueous sodium carbonate to yield sulfonamide derivatives (71% yield after recrystallization in methanol) . Alternative routes include using thionyl chloride (SOCl₂) or oxalyl dichloride as acylating agents in solvents like dichloromethane or benzene under reflux (50°C, 4–12 hours), with purification via distillation or filtration . Key characterization involves ¹H NMR (e.g., δ 3.83 ppm for methoxy groups) and melting point analysis .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 7.05–7.64 ppm) and methoxy groups (δ 3.83 ppm) . Mass spectrometry (MS) and elemental analysis validate molecular weight (e.g., 547.02 g/mol for derivatives) . Purity assessment may require HPLC or TLC, though commercial suppliers like Sigma-Aldrich note the absence of analytical data for some batches, necessitating independent validation .

Q. What solvent systems and reaction conditions maximize yield in amide bond formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling reactions. For example, refluxing in ethanol with acetic acid catalysis achieves Schiff base formation (4–5 hours, monitored by TLC) . Solvent-free conditions under microwave irradiation may reduce reaction time but require optimization to avoid decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Modifying substituents on the benzamide core influences biological activity. For instance, introducing sulfonamide groups (e.g., -SO₂NH₂) improves anti-cancer potency, as seen in derivatives tested against ovarian (A2780) and colon (HCT-116) cancer cells . Substituting the methoxy group with bulkier moieties (e.g., trifluoromethyl) enhances target binding affinity, as demonstrated in PPARδ antagonists . Computational docking (e.g., using AutoDock Vina) can predict interactions with receptors like NLRP3 inflammasome .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. For example, anti-proliferative activity against MIA PaCa-2 pancreatic cells (IC₅₀ = 8.45 μM) may differ from other models due to variations in ATP concentrations or serum content. Independent validation via LC-MS purity checks (>95%) and standardized protocols (e.g., MTT assay at 48 hours) are essential .

Q. What in vivo models validate the compound’s efficacy as an NLRP3 inflammasome inhibitor?

  • Methodological Answer : Experimental autoimmune encephalomyelitis (EAE) in mice is a validated model for multiple sclerosis. Prophylactic administration of this compound derivatives (e.g., JC-171) reduces IL-1β secretion and Th17 response, delaying disease progression. Mechanistic studies using bone-marrow-derived macrophages confirm NLRP3/ASC interaction blockade . Dose-response curves (1–50 μM) and pharmacokinetic profiling (e.g., half-life in plasma) are critical for translational relevance.

Q. How does the compound’s selectivity for PPARδ compare to other nuclear receptors?

  • Methodological Answer : Competitive binding assays using ³H-labeled ligands show that derivatives like GSK3787 covalently bind Cys249 in PPARδ (Kd = 12 nM), with >100-fold selectivity over PPARα/γ . X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map binding pockets and confirm irreversible inhibition mechanisms.

Data Contradiction Analysis

Q. Why do different synthesis routes yield variable bioactivity despite structural similarity?

  • Methodological Answer : Impurities from incomplete purification (e.g., residual solvents or unreacted intermediates) may alter biological outcomes. For example, recrystallization in methanol vs. ethanol affects crystal packing and solubility . Batch-to-batch variability in commercial sources (noted by Sigma-Aldrich ) underscores the need for in-house synthesis with strict QC protocols.

Q. How to address discrepancies in anti-cancer activity between 2D vs. 3D cell culture models?

  • Methodological Answer : 3D spheroids mimic tumor microenvironments better than monolayer cultures. Compound 4j shows reduced efficacy in 3D HCT-116 models due to poor penetration, resolved by nanoparticle encapsulation (e.g., PLGA carriers) . Metabolic stability assays (e.g., liver microsomes) further explain differences in IC₅₀ values.

Tables for Key Data

Property Value Source
Molecular Weight547.02 g/mol (derivative)
¹H NMR (DMSO-d₆)δ 3.83 (s, CH₃), 7.05–7.64 (Ar-H)
Anti-cancer IC₅₀ (MIA PaCa-2)8.45 ± 1.56 μM
PPARδ Binding Affinity (Kd)12 nM

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